2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Description
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound featuring a pyrimidine ring substituted with a piperazine moiety and a 1-methylimidazole group
Properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZSXNMXMTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as pyrimidine derivatives and piperazine, under controlled conditions.
Substitution Reactions: : Substitution reactions are used to introduce the 1-methylimidazole group into the piperazine ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can be explored for therapeutic purposes.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: : A simpler imidazole derivative with similar structural features.
4-[2-(1-Methylimidazol-2-yl)ethyl]benzoic acid: : Another compound containing the 1-methylimidazole group.
Tris[(1-methylimidazol-2-yl)methyl]amine: : A compound with multiple 1-methylimidazole groups.
Uniqueness
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of pyrimidine and piperazine rings, which provides distinct chemical and biological properties compared to simpler imidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
